molecular formula C7H8N2O2 B1384353 Salicylamidoxime CAS No. 6005-58-9

Salicylamidoxime

Cat. No.: B1384353
CAS No.: 6005-58-9
M. Wt: 152.15 g/mol
InChI Key: DVAPQSJNIZTABV-UHFFFAOYSA-N
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Description

Salicylamidoxime is a chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is commonly used in research .


Synthesis Analysis

This compound has been used to synthesize new polynuclear Mn III complexes . The synthesis process involves the creation of 13 new polynuclear Mn III complexes .


Molecular Structure Analysis

The general formula for the complexes synthesized from this compound is [Mn 6 O 2 (H 2 N-sao) 6 (L) 2 (solvent) 4–6], where L represents carboxylate, chloride, or 2-cyanophenolate, and the solvent can be H 2 O, MeOH, EtOH, or py .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the formation of new polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .


Physical and Chemical Properties Analysis

This compound has a boiling point of 366.8 ℃ at 760 mmHg and a density of 1.35 g/cm 3 . Its InChI Key is DVAPQSJNIZTABV-UHFFFAOYSA-N .

Scientific Research Applications

Magnetism Studies

  • Salicylamidoxime has been studied in the context of magnetism, particularly with manganese(III) single-molecule magnets. Research by Tomsa et al. (2010) revealed that these magnets have high anisotropy energy barriers, which are heavily influenced by the arrangement of ligands and solvation state (Tomsa et al., 2010). Additionally, Martínez-Lillo et al. (2012) synthesized new polynuclear Mn(III) complexes using this compound, demonstrating the compound's potential in developing high-anisotropy energy barriers for magnetic applications (Martínez-Lillo et al., 2012).

Cancer Research

  • In cancer research, calcium salicylate, a derivative of salicylic acid, has been investigated for its effectiveness against human HT-1080 fibrosarcoma cell lines. Mahdi et al. (2006) found that calcium salicylate could induce apoptosis in these cells, indicating potential anti-cancer properties (Mahdi et al., 2006).

Inflammation and Insulin Resistance

  • Salicylates, including this compound, have been linked to the modulation of inflammation and insulin resistance. Shoelson et al. (2006) noted that high doses of salicylates lowered glucose levels in diabetic patients, indicating a potential connection between inflammation and type 2 diabetes (Shoelson et al., 2006).

Pharmacological Effects

  • Salicylates have a wide range of pharmacological effects. Law et al. (2000) investigated the impact of salicylate on protein kinases, finding that it inhibits p70s6k activation, which may contribute to its biological activities (Law et al., 2000).

Plant Growth and Development

  • Salicylic acid, related to this compound, plays a crucial role in plant growth and development, as well as in the plant's response to both biotic and abiotic stresses. Rivas-San Vicente and Plasencia (2011) discussed how salicylic acid regulates physiological and biochemical processes throughout a plant's lifespan (Rivas-San Vicente & Plasencia, 2011).

Safety and Hazards

Salicylamidoxime is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the safety data sheet . It is harmful if swallowed and causes serious eye damage .

Future Directions

The future directions of Salicylamidoxime research could involve the synthesis of new complexes and the exploration of their properties . The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .

Mechanism of Action

Target of Action

Salicylamidoxime, also known as o-hydroxybenzamide or amide of salicyl , is primarily used to synthesize polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .

Mode of Action

The mode of action of this compound is primarily through its interaction with manganese ions in the formation of these complexes. The Mn–N–O–Mn torsion angle appears as the main parameter controlling the exchange magnetic coupling constants J between the metallic ions . The critical angle where the exchange coupling between two Mn III switches from antiferromagnetic to ferromagnetic is 27° .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polynuclear mn iii complexes . These complexes have been shown to behave as single-molecule magnets , suggesting that this compound may have a significant impact on magnetic properties at the molecular level.

Result of Action

The primary result of this compound’s action is the formation of polynuclear Mn III complexes . These complexes behave as single-molecule magnets, with the spin ground state varying from 4 to 12 and anisotropy energy barriers from 24 to 86 K . This suggests that this compound could have significant applications in the field of molecular magnetism.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of solvents. The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .

Biochemical Analysis

Biochemical Properties

Salicylamidoxime plays a significant role in biochemical reactions, particularly in the formation of polynuclear manganese complexes . It interacts with enzymes, proteins, and other biomolecules, forming stable complexes that exhibit unique magnetic properties. These interactions are primarily mediated through the oximate and phenolate oxygen atoms of this compound, which coordinate with metal ions such as manganese . The compound’s ability to form such complexes makes it valuable in studying enzyme mechanisms and protein interactions.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, this compound-based complexes have been observed to alter the magnetic properties of cells, which can impact cellular functions such as signal transduction and metabolic regulation . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly metal ions. The compound forms stable complexes with manganese ions through its oximate and phenolate groups . These complexes exhibit unique magnetic properties, which are influenced by the torsion angles between the metal ions and the ligand . The binding interactions of this compound with metal ions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different products, which can alter its biochemical activity and impact cellular functions . Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular metabolism . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of careful dosage regulation in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism is influenced by its interactions with specific enzymes, which can modify its chemical structure and activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments . The distribution of this compound is crucial for its biochemical activity and its effects on cellular functions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.

Properties

{ "Design of the Synthesis Pathway": "Salicylamidoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride followed by reaction with ammonium hydroxide.", "Starting Materials": [ "Salicylaldehyde", "Hydroxylamine hydrochloride", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Dissolve salicylaldehyde in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it.", "Step 3: Dissolve the precipitate in ammonium hydroxide and heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it.", "Step 5: Recrystallize the product from ethanol to obtain pure salicylamidoxime." ] }

CAS No.

6005-58-9

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N',2-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9)

InChI Key

DVAPQSJNIZTABV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/N)O

SMILES

C1=CC=C(C(=C1)C(=NO)N)O

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Salicylamidoxime acts as a chelating ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. This interaction often results in the formation of hexanuclear manganese(III) complexes with a core structure of [MnIII63-O)2]10+. [, , ] These complexes exhibit intriguing magnetic properties, often behaving as single-molecule magnets (SMMs). [, , , ]

ANone: While the provided research focuses primarily on its metal complexes, this compound (H2N-saoH2) itself is characterized by the following:

    A: The stability and compatibility of these complexes are influenced by factors like the nature of co-ligands, solvation state, and external conditions. For example, researchers have demonstrated that simple desolvation can significantly impact the anisotropy energy barriers in these {Mn6} complexes, influencing their magnetic properties. [] Additionally, the choice of axial carboxylate ligands plays a crucial role in defining the structural diversity and, consequently, the magnetic behavior of these systems. []

    A: The synthesis of cationic [Mn6]2+ species represents a breakthrough in this field. [, ] These cationic complexes, achieved by replacing terminally bonded groups with neutral ligands like pyridine or imidazole, [] hold potential as building blocks for novel magnetic materials. Their cationic nature allows for the introduction of different counterions, paving the way for materials with tunable properties and expanded functionalities.

    A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the magnetic behavior of these complexes. [] Researchers have used DFT to compute exchange coupling constants (J values) between Mn(III) ions, offering insights into the interplay between structural parameters (like the Mn-N-O-Mn torsion angle) and magnetic interactions. These calculations provide a theoretical foundation for interpreting experimental observations and designing new SMMs with tailored properties.

    A: The structure of this compound plays a crucial role in dictating the magnetic properties of the resulting Mn(III) complexes. For instance, the Mn-N-O-Mn torsion angle significantly influences the exchange coupling (J values) between neighboring Mn(III) ions. A critical angle of 27° has been identified, below which the exchange coupling switches from antiferromagnetic to ferromagnetic. [] This sensitivity to structural features highlights the importance of structure-activity relationships in designing SMMs with specific magnetic behaviors.

    A: Incorporating lipoic acid into these complexes introduces a sulfur-containing functionality, opening avenues for surface grafting. [] This functionalization is particularly relevant for integrating these SMMs into nanoscale devices. The lipoic acid group enables anchoring the Mn6 units onto surfaces, a critical step towards incorporating these magnetically interesting molecules into functional devices for molecular spintronics. []

    A: Yes, researchers have successfully synthesized thioester-functionalized Mn(III) complexes using this compound and thioester-carboxylate ligands. [] These complexes are significant because the thioester group can act as a linker, potentially enabling the connection of these SMMs to form larger assemblies or to integrate them into molecular electronic devices. []

    ANone: A range of analytical techniques is used to characterize this compound-based compounds:

    • Single-crystal X-ray diffraction: Provides detailed structural information about the complexes. [, , ]
    • DC and AC magnetic susceptibility measurements: Used to investigate the magnetic properties, including the spin ground state and the presence of SMM behavior. [, , , ]
    • Hirshfeld surface analysis: Helps visualize and quantify intermolecular interactions in the crystal lattice, offering insights into packing and stability. []

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